2-(4,4-Difluoropiperidin-1-yl)acetohydrazide
Overview
Description
2-(4,4-Difluoropiperidin-1-yl)acetohydrazide, often referred to as DFPAH, is an organic compound that belongs to the family of piperidines. It is a colorless crystalline solid that is soluble in water and organic solvents. DFPAH has been widely studied for its potential applications in a variety of scientific research fields due to its unique properties, such as its stability in aqueous solutions and its low toxicity.
Scientific Research Applications
DFPAH has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of peptides and other organic compounds. In addition, DFPAH has been used in the synthesis of fluorescent dyes and in the synthesis of organic materials for use in the electronics industry.
Mechanism Of Action
DFPAH acts as a nucleophile in organic reactions, meaning it can react with electrophilic species such as carbonyl groups. It is also able to form hydrogen bonds with other molecules, which can affect the reactivity of the compound. In addition, DFPAH can act as a chelating agent, meaning it can bind to metal ions and form stable complexes.
Biochemical And Physiological Effects
DFPAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to a decrease in the production of lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, which can lead to a decrease in the production of cholesterol. In addition, DFPAH has been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
DFPAH has several advantages for lab experiments. It is relatively easy to synthesize and is stable in aqueous solutions, making it ideal for use in a variety of experiments. In addition, it is non-toxic and has low reactivity, making it safe to handle in the lab. However, DFPAH has some limitations as well. It is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, it is not very reactive, which can make it difficult to use in certain reactions.
Future Directions
There are a number of potential future directions for DFPAH research. One potential direction is the development of new synthesis methods for DFPAH. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to explore the potential of DFPAH as a catalyst for the synthesis of polymers and as a reagent for the synthesis of peptides and other organic compounds. Finally, further research could be done to explore the potential of DFPAH as an antioxidant and its potential use in the prevention and treatment of various diseases.
properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N3O/c8-7(9)1-3-12(4-2-7)5-6(13)11-10/h1-5,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUKARXDXPIAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)acetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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